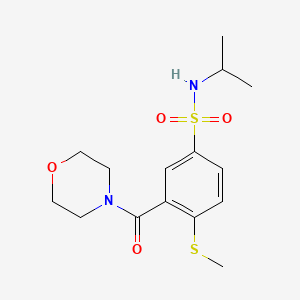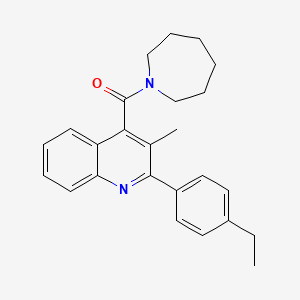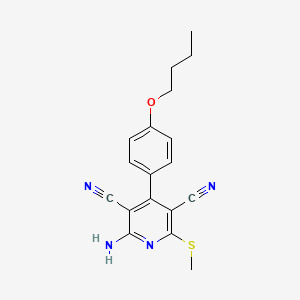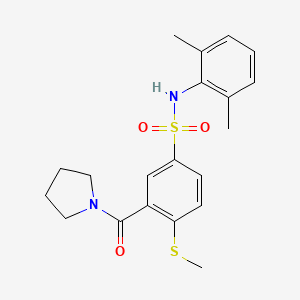
N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Übersicht
Beschreibung
N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as MI-1061, is a sulfonamide-based compound that has been developed for potential use in the treatment of cancer. This compound has been shown to have potent anti-cancer activity in preclinical studies, and is currently being investigated for its potential use in clinical trials. In
Wirkmechanismus
The mechanism of action of N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide involves the inhibition of histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, which can lead to the repression of gene expression. N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide inhibits the activity of histone deacetylases, leading to the activation of tumor suppressor genes and the suppression of oncogenes. This results in the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have potent anti-cancer activity in preclinical studies. It has been demonstrated to inhibit the growth of tumor cells in vitro and in vivo, and has been shown to induce apoptosis in cancer cells. N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has also been shown to inhibit the activity of histone deacetylases, which can lead to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has several advantages for use in lab experiments. It has been shown to have potent anti-cancer activity in preclinical studies, and has been demonstrated to inhibit the growth of tumor cells in vitro and in vivo. N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide also inhibits the activity of histone deacetylases, which can lead to the activation of tumor suppressor genes and the suppression of oncogenes. However, there are some limitations to the use of N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide in lab experiments. It is a sulfonamide-based compound, which can limit its solubility in aqueous solutions. Additionally, N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several future directions for research on N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide. One potential direction is to investigate the safety and efficacy of N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide in clinical trials. Another potential direction is to explore the potential use of N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide in combination with other anti-cancer agents, such as chemotherapy or radiation therapy. Additionally, there is a need to investigate the mechanism of action of N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide in more detail, in order to better understand its anti-cancer activity and to identify potential targets for drug development. Finally, there is a need to develop more efficient and cost-effective synthesis methods for N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide, in order to facilitate its use in future research and potential clinical applications.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have potent anti-cancer activity in preclinical studies. It has been demonstrated to inhibit the growth of tumor cells in vitro and in vivo, and has been shown to induce apoptosis in cancer cells. N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has also been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. This inhibition of histone deacetylases can lead to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the inhibition of tumor growth.
Eigenschaften
IUPAC Name |
4-methylsulfanyl-3-(morpholine-4-carbonyl)-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S2/c1-11(2)16-23(19,20)12-4-5-14(22-3)13(10-12)15(18)17-6-8-21-9-7-17/h4-5,10-11,16H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQXNSUHJXCQSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methylsulfanyl-3-(morpholine-4-carbonyl)-N-propan-2-ylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl {4-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B4774853.png)

![3-[(3,4-dichlorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B4774877.png)

![1'-[(4-chlorophenyl)sulfonyl]-1,1'',3,3''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole](/img/structure/B4774888.png)
![N-{[(2-hydroxyethyl)(phenyl)amino]carbonyl}-1-naphthalenecarbothioamide](/img/structure/B4774893.png)

![N-cyclohexyl-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4774904.png)
![5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4774912.png)
![1-{[(4-chlorophenyl)amino]methyl}-N-(4-ethylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B4774934.png)
![2-{3-[(4-chloro-2-methylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4774936.png)
![N-(4-fluorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4774944.png)
![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4774948.png)